methyl 4-methoxybenzenesulfonate
Description
Significance of Arylsulfonate Esters as Key Research Building Blocks
Arylsulfonate esters are a cornerstone of modern organic synthesis, primarily valued for their ability to transform a poor leaving group—the hydroxyl group of an alcohol—into an excellent one. periodicchemistry.comyoutube.com The hydroxyl group (–OH) itself is a strong base and therefore does not readily depart in nucleophilic substitution or elimination reactions. periodicchemistry.com Conversion to a sulfonate ester, such as a tosylate, mesylate, or in this case, a 4-methoxybenzenesulfonate (B230329), fundamentally alters this reactivity. youtube.comlibretexts.org
The general synthesis of these esters involves the reaction of an alcohol with a corresponding sulfonyl chloride in the presence of a base. wikipedia.org This process is highly reliable and, crucially, proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the ester's formation. youtube.com The resulting sulfonate anion is a very weak base due to the charge delocalization across its three oxygen atoms, making it a highly stable leaving group. periodicchemistry.com This stability facilitates a wide array of subsequent reactions, including nucleophilic substitutions (SN2) and eliminations (E2), making arylsulfonate esters versatile intermediates in the construction of complex molecules. libretexts.orgeurjchem.com
The Foundational Role of Methyl 4-Methoxybenzenesulfonate in Mechanistic Organic Chemistry and Synthetic Design Research
This compound is a specific member of the arylsulfonate ester family. Structurally, it is the methyl ester of 4-methoxybenzenesulfonic acid. In the context of synthetic reactions, this compound functions as a methylating agent. In a potential nucleophilic substitution reaction, the methyl group is transferred to a nucleophile, and the 4-methoxybenzenesulfonate anion serves as the leaving group. wikipedia.orgchemicalbook.com
The electronic nature of the substituent on the aryl ring influences the stability and reactivity of the leaving group. The 4-methoxy group (–OCH₃) on the benzene (B151609) ring is an electron-donating group. This characteristic can be contrasted with the electron-withdrawing nitro group found in methyl 4-nitrobenzenesulfonate or the nearly electronically neutral methyl group in the widely used methyl 4-methylbenzenesulfonate (B104242) (methyl tosylate). solubilityofthings.comnist.gov The design of leaving groups with different electronic properties is a key aspect of mechanistic studies, allowing researchers to fine-tune reaction rates. nih.gov
Despite its position within this important class of reagents, this compound is not as extensively documented in foundational organic chemistry research as other analogues like methyl tosylate or methyl triflate. Its applications appear to be more specialized, and it is not commonly cited in the broader literature concerning mechanistic or synthetic design research.
Overview of Current Academic Research Perspectives on this compound
A review of current academic literature indicates that this compound is not a primary subject of mainstream research. Unlike more common sulfonate esters, dedicated studies on its synthesis, reactivity, and application are scarce. The current research landscape in this area is more focused on the development of novel "nucleophile assisting leaving groups" (NALGs). nih.govacs.org These advanced arylsulfonates incorporate features like ether-containing side chains that can chelate the metal counter-ion of a nucleophilic salt, thereby accelerating the reaction. nih.govfau.edu
The academic perspective, therefore, seems to favor the design of highly specialized and more reactive sulfonate systems over the investigation of simple derivatives like this compound. Its use is likely limited to niche applications or comparative studies where the specific electronic effect of the 4-methoxy group is of interest. The lack of extensive reporting suggests it is a less versatile or efficient reagent for general purposes compared to other commercially available methylating agents.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6453-35-6 |
| Molecular Formula | C₈H₁₀O₄S |
| Molecular Weight | 202.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC |
Note: Data is based on computational predictions from public chemical databases, as extensive experimental data is not widely published.
Properties
IUPAC Name |
methyl 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)13(9,10)12-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEHSUZNQISVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211195 | |
| Record name | Benzenesulfonic acid, 4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-19-3 | |
| Record name | Benzenesulfonic acid, 4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Methoxybenzenesulfonate and Its Structural Analogs
Established Synthetic Pathways to Methyl 4-Methoxybenzenesulfonate (B230329)
The production of methyl 4-methoxybenzenesulfonate can be achieved through several reliable synthetic routes. These methods are primarily centered around the formation of the ester linkage between the 4-methoxybenzenesulfonyl moiety and a methyl group.
Direct esterification represents a fundamental approach to synthesizing this compound. This typically involves the reaction of 4-methoxybenzenesulfonic acid or its activated derivatives with methanol (B129727). While the direct transformation of sulfonic acid to its corresponding sulfonate ester can be challenging to achieve, various catalysts and reaction conditions have been developed to facilitate this process. rsc.org
One common strategy is the Fischer-Speier esterification, where the sulfonic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The optimization of this reaction focuses on maximizing yield and purity by controlling parameters like reaction time, temperature, and the molar ratio of reactants. For instance, in the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, the esterification step was optimized by adjusting the molar ratio of the carboxylic acid, methanol, and sulfuric acid to 1:55:1.1, which resulted in a yield of 97.4%. researchgate.net While this example involves a benzoic acid derivative, the principles of optimizing the esterification of an acidic precursor with methanol are analogous.
Enzyme-catalyzed synthesis offers a milder and more selective alternative for esterification. nih.gov Lipases, such as those from Candida rugosa, have been successfully employed for the direct esterification of benzoic acid, achieving good yields in a heterogeneous medium. nih.gov Key factors influencing the reaction kinetics include the concentrations of the acid and alcohol, water content, and the choice of organic solvent. nih.gov For example, benzoic acid does not inhibit the lipase (B570770) up to a concentration of 100 mM, whereas methanol shows inhibition above 90 mM. nih.gov
Solid acid catalysts, such as those based on zirconium metal, are also being explored for the synthesis of methyl benzoates. mdpi.com These catalysts offer advantages in terms of reusability and separation from the reaction mixture. The catalytic cycle may involve the binding of the acid to the metal catalyst, facilitating the nucleophilic attack of methanol. mdpi.com
| Parameter | Condition | Outcome | Source |
| Reactant Ratio | Optimized molar ratio of acid to alcohol and catalyst | Maximizes product yield and minimizes side reactions. | researchgate.net |
| Temperature | Reaction-specific optimal temperature | Controls reaction rate and prevents decomposition of reactants or products. | semanticscholar.org |
| Reaction Time | Determined experimentally to achieve maximum conversion | Ensures completion of the reaction without unnecessary energy expenditure. | semanticscholar.org |
| Catalyst | Use of acid catalysts (e.g., H₂SO₄) or solid acid catalysts | Increases the rate of esterification. | researchgate.netmdpi.com |
| Solvent | Choice of solvent to dissolve reactants and facilitate the reaction | Can influence reaction kinetics and product solubility. | nih.gov |
This table illustrates general optimization parameters for esterification reactions based on analogous syntheses.
Beyond direct esterification, alternative methods for the synthesis of arylsulfonate esters, including this compound, have been developed. A widely used and efficient method involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com In the case of this compound, this would involve reacting 4-methoxybenzenesulfonyl chloride with methanol. The presence of an amine base is common in this approach. eurjchem.com
Efficiency studies often focus on improving yields and simplifying work-up procedures. An environmentally benign approach has been developed using aqueous bases and greener solvents, which provides various sulfonate esters in good to excellent yields. eurjchem.com Another innovative, metal-free approach is the iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via a remote radical C–O cross-coupling. rsc.org This reaction proceeds at room temperature with high efficiency and selectivity. rsc.org
Targeted Synthesis of Advanced Derivatives Incorporating the 4-Methoxybenzenesulfonate Moiety
The 4-methoxybenzenesulfonate group is a valuable component in the design of more complex molecules, often serving as a key intermediate or a functional part of the final molecular architecture.
Sulfonate esters are recognized as versatile building blocks in synthetic chemistry. eurjchem.com They are frequently employed as intermediates due to the sulfonate group's ability to act as an excellent leaving group in nucleophilic substitution reactions. This property is exploited in the construction of complex molecular frameworks.
The synthesis of chiral sulfinate esters, which are precursors to other chiral sulfur compounds, has been achieved through asymmetric condensation of prochiral sulfinates and alcohols. nih.gov This methodology allows for the late-stage diversification of drug molecules, such as celecoxib, by converting a primary sulfonamide into a sulfinate that can then be coupled with other molecules. nih.gov Although this example focuses on sulfinates, it highlights the strategic use of sulfur-based functional groups in modifying complex structures.
The 4-methoxybenzenesulfonate moiety is incorporated into a variety of complex molecules, including those with potential biological activity. Aryl sulfonate esters are considered attractive molecules for chemical researchers due to their bioactivities. rsc.org
| Starting Material | Target Molecule | Key Synthetic Steps | Overall Yield | Source |
| Methyl 3-hydroxy-4-methoxybenzoate | Gefitinib | Alkylation, nitration, reduction, cyclization, chlorination, amination | 37.4% | nih.gov |
| Celecoxib (contains a sulfonamide) | Celecoxib–cholesterol sulfinate ester conjugate | Conversion of sulfonamide to sulfinate, asymmetric condensation | High diastereomeric ratio (95:5) | nih.gov |
This table provides examples of complex molecule synthesis starting from precursors related to this compound.
Green Chemistry Principles and Sustainable Synthetic Routes in Arylsulfonate Ester Research
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including arylsulfonate esters, to minimize environmental impact. chemistryjournals.netresearchgate.net Key strategies include the use of alternative, safer solvents, development of catalytic processes, and maximization of atom economy. chemistryjournals.netsphinxsai.com
The use of traditional volatile and toxic organic solvents is a major concern in chemical synthesis. chemistryjournals.net Green chemistry promotes the use of alternatives like water, ionic liquids, and supercritical fluids. chemistryjournals.net For instance, 4-methyltetrahydropyran (4-MeTHP) has been presented as a safer and more stable alternative to solvents like tetrahydrofuran (B95107) (THF) for reactions such as olefin metathesis. nih.gov
Catalytic processes are central to green synthesis as they can reduce waste and improve atom economy. chemistryjournals.net The development of a greener synthesis for ibuprofen, for example, utilized a catalytic process that significantly reduced waste compared to the traditional route. chemistryjournals.net In the context of arylsulfonate ester synthesis, the use of recyclable solid acid catalysts or enzyme-based catalysis aligns with green chemistry principles. nih.govmdpi.com
Furthermore, continuous-flow chemistry offers a sustainable alternative to traditional batch processing. The Heck reaction, a key carbon-carbon bond-forming reaction, has been successfully performed in a continuous plug flow reactor using supercritical carbon dioxide (scCO₂) as a solvent. beilstein-journals.org This approach, which used a phosphine-free palladium catalyst, simplifies the work-up procedure and enhances the green credentials of the reaction. beilstein-journals.org The application of such technologies to the synthesis of this compound could lead to more sustainable production methods.
The concept of atom economy, which measures the efficiency of a chemical transformation in converting reactants to the desired product, is a fundamental principle of green chemistry. sphinxsai.com Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sphinxsai.com
Reactivity and Mechanistic Investigations of Methyl 4 Methoxybenzenesulfonate
Nucleophilic Substitution Reactions Involving the 4-Methoxybenzenesulfonate (B230329) Leaving Group
The 4-methoxybenzenesulfonate group is an effective leaving group, making methyl 4-methoxybenzenesulfonate a suitable compound for studying nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.
Unimolecular Nucleophilic Substitution (SN1) Mechanisms and Their Kinetics
The SN1 reaction is a multi-step process. libretexts.org The initial and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics. libretexts.orgyoutube.com
For this compound, an SN1 pathway would involve the formation of a methyl carbocation. However, primary and methyl carbocations are highly unstable, making the SN1 mechanism unfavorable for this compound under typical conditions. masterorganicchemistry.comyoutube.com The reaction rate in SN1 reactions is significantly influenced by the stability of the carbocation intermediate, with tertiary substrates reacting the fastest. masterorganicchemistry.comyoutube.com The use of polar protic solvents can facilitate SN1 reactions by stabilizing the transition state and the carbocation intermediate. youtube.com
Bimolecular Nucleophilic Substitution (SN2) Pathways and Stereochemical Aspects
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, thus exhibiting second-order kinetics. youtube.commasterorganicchemistry.com
This compound is an excellent substrate for SN2 reactions. The methyl group offers minimal steric hindrance, allowing for easy access of the nucleophile to the electrophilic carbon. masterorganicchemistry.com This leads to a faster reaction rate compared to more sterically hindered substrates. masterorganicchemistry.com The stereospecificity of the SN2 reaction means that if the reaction were to occur at a chiral center, a predictable inversion of configuration would be observed. youtube.comyoutube.com
| Reaction Type | Key Features | Relevance to this compound |
| SN1 | Unimolecular, stepwise, carbocation intermediate, racemization. libretexts.orgmasterorganicchemistry.com | Generally not favored due to the instability of the primary methyl carbocation. masterorganicchemistry.comyoutube.com |
| SN2 | Bimolecular, concerted, backside attack, inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com | Highly favored due to minimal steric hindrance of the methyl group. masterorganicchemistry.com |
Kinetic and Thermodynamic Studies of Substitution Reactions in Research Contexts
Kinetic studies of the reactions of this compound provide valuable insights into the factors governing SN1 and SN2 pathways. By varying the nucleophile, solvent, and temperature, researchers can dissect the energetic landscape of these reactions.
Thermodynamic studies can reveal the relative stabilities of reactants, transition states, and products. For instance, the Hammond postulate suggests that for an endothermic step, the transition state will more closely resemble the products. In the context of an SN1 reaction, this would mean the transition state for the formation of the unstable methyl carbocation would be high in energy.
Role of this compound in Methyl Transfer Processes and Related Mechanistic Studies
This compound is an effective methylating agent. In these reactions, it transfers its methyl group to a nucleophile. This process typically occurs via an SN2 mechanism, where the nucleophile attacks the methyl carbon, displacing the 4-methoxybenzenesulfonate leaving group. nih.govresearchgate.net The efficiency of this methyl transfer is a direct consequence of the good leaving group ability of the 4-methoxybenzenesulfonate anion and the unhindered nature of the methyl group. masterorganicchemistry.com
Mechanistic studies of these methyl transfer reactions often involve kinetic analysis and isotopic labeling to elucidate the transition state structure and the degree of bond-making and bond-breaking.
Electrophilic and Radical Reactions Involving the 4-Methoxybenzenesulfonate Aromatic Ring and Anion
While the primary reactivity of this compound centers on nucleophilic substitution at the methyl group, the 4-methoxybenzenesulfonate moiety itself can potentially undergo other types of reactions.
The aromatic ring of the 4-methoxybenzenesulfonate anion is electron-rich due to the activating methoxy (B1213986) group. This makes it susceptible to electrophilic aromatic substitution reactions. However, the sulfonate group is strongly deactivating, which would direct incoming electrophiles to the positions meta to it, but the activating methoxy group would direct ortho and para. The interplay of these two groups would determine the regioselectivity of any such reaction.
Radical reactions involving the 4-methoxybenzenesulfonate anion are less common but could be initiated under specific conditions, such as photolysis or in the presence of radical initiators. These reactions could lead to a variety of products resulting from fragmentation or addition reactions.
Reaction with Diverse Electrophiles and Nucleophiles in Complex Synthetic Transformations
In the context of complex organic synthesis, this compound serves as a reliable methyl source for the alkylation of a wide range of nucleophiles. nih.gov These include carbanions, amines, alkoxides, and thiolates. nih.gov The predictability of the SN2 pathway with this reagent makes it a valuable tool for introducing a methyl group with a high degree of control.
Conversely, the 4-methoxybenzenesulfonate anion is a relatively weak nucleophile. Its reaction with electrophiles is not a common transformation, as its primary role in organic chemistry is that of a stable leaving group.
Reactions Leading to Nitrogen-Containing Heterocycles in Research
There is no available research that specifically documents the reaction of this compound to form nitrogen-containing heterocycles. While the synthesis of nitrogen heterocycles is a vast area of organic chemistry, the role of this compound in these reactions has not been a subject of published studies.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Methyl 4 Methoxybenzenesulfonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Electronic Property Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure and probing the electronic environment of methyl 4-methoxybenzenesulfonate (B230329).
¹H and ¹³C NMR spectroscopy are routinely employed to verify the successful synthesis and purity of methyl 4-methoxybenzenesulfonate. The chemical shifts observed in the spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the key functional groups: the methoxy (B1213986) group, the aromatic ring, and the methyl ester group.
In a typical ¹H NMR spectrum of this compound, the protons of the aromatic ring appear as distinct doublets, a result of their coupling with adjacent protons. The protons ortho to the sulfonate group are generally found further downfield compared to those ortho to the methoxy group due to the electron-withdrawing nature of the sulfonate group. The singlet signals for the methoxy and methyl ester protons are also characteristic and their integration values correspond to the expected number of protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring have chemical shifts that are influenced by the attached substituents. For instance, the carbon atom bonded to the electron-donating methoxy group will be shielded and appear at a lower chemical shift compared to the carbon atom attached to the electron-withdrawing sulfonate group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (ortho to -SO₃CH₃) | 7.66 (d, J = 8.8 Hz, 2H) | 129.6 (2C) |
| Aromatic CH (ortho to -OCH₃) | Not explicitly detailed | 115.1 |
| Methoxy (-OCH₃) | 3.89 (s, 3H) | 55.75 |
| Methyl Ester (-SO₃CH₃) | Not explicitly detailed | 50.5 |
| Aromatic C (ipso to -SO₃CH₃) | - | 136.3 |
| Aromatic C (ipso to -OCH₃) | - | 164.26 |
| Note: Data compiled from representative spectra. rsc.orgrsc.org Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. |
Beyond basic structural confirmation, advanced NMR techniques can provide deeper insights into the electronic properties and reaction mechanisms involving this compound. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is particularly useful for more complex derivatives. ipb.pt Furthermore, the chemical shifts of the aromatic protons and carbons can be correlated with the electron-withdrawing strength of the benzenesulfonate (B1194179) group. By comparing the spectra of a series of substituted benzenesulfonates, a quantitative understanding of substituent effects can be developed. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis in Research
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. mdpi.com The FTIR spectrum provides a unique "molecular fingerprint" of the compound.
Key absorption bands in the FTIR spectrum of this compound include:
C-H stretching vibrations of the aromatic ring and the methyl groups, typically observed in the 3100-2800 cm⁻¹ region. horiba.com
Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which are strong and appear in the 1350-1150 cm⁻¹ region. horiba.com
C-O stretching vibrations of the methoxy group and the ester linkage.
C=C stretching vibrations within the aromatic ring, usually found around 1600-1450 cm⁻¹. horiba.com
The precise positions and intensities of these bands can be influenced by the molecular environment and can be used to study intermolecular interactions in the solid state. horiba.comnih.govnih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 3000-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| Asymmetric S=O Stretch | ~1350 |
| Symmetric S=O Stretch | ~1170 |
| C-O Stretch | 1260-1000 |
| Note: These are general ranges and specific values can vary. |
Single-Crystal X-ray Diffraction (SCXRD) for Elucidating Solid-State Architectures
To perform SCXRD, a suitable single crystal of this compound is grown, often by slow evaporation of a solvent. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays. lbl.gov The diffraction pattern produced is collected and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). mdpi.com For related sulfonamide compounds, crystal systems such as monoclinic and triclinic have been observed. mdpi.comresearchgate.net
Table 3: Illustrative Crystallographic Parameters for a Related Sulfonamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.9124(7) |
| b (Å) | 4.9670(3) |
| c (Å) | 11.9124(7) |
| β (°) | 104.71 |
| Volume (ų) | 681.74(7) |
| Z | 2 |
| Note: Data for N-(4-bromophenyl)-4-methoxybenzenesulfonamide, a structurally similar compound. researchgate.net Parameters for this compound would require specific experimental determination. |
The detailed structural information from SCXRD is crucial for understanding the intermolecular forces that govern the crystal packing. gatech.edu In the solid state, molecules of this compound are held together by a network of non-covalent interactions.
While this compound itself lacks strong hydrogen bond donors like N-H or O-H groups, weaker C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. researchgate.netnih.gov In these interactions, a hydrogen atom attached to a carbon atom acts as the donor, and an oxygen atom (from the sulfonate or methoxy group) acts as the acceptor.
Correlating Crystal Structure with Macroscopic Research Properties, such as Nonlinear Optical Activity
A thorough search of crystallographic and chemical databases yielded no specific information on the crystal structure of this compound. Consequently, a correlation between its crystal packing, molecular symmetry, and potential macroscopic nonlinear optical (NLO) properties cannot be established.
For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. The relationship between molecular structure—such as the presence of electron-donating (methoxy) and electron-withdrawing (sulfonate) groups—and the resulting hyperpolarizability is a key factor in predicting NLO activity. However, without experimental crystallographic data, any discussion of these properties for this compound remains purely theoretical.
Table 1: Crystallographic and Nonlinear Optical Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Parameters | Data Not Available |
| Second-Harmonic Generation (SHG) Efficiency | Data Not Available |
As indicated, no experimental data has been found for these parameters.
UV-Vis Spectroscopy in Probing Electronic Transitions and Optical Behavior for Research Applications
Specific UV-Vis absorption spectra for this compound are not available in surveyed spectral databases. However, based on its molecular structure, the expected electronic transitions can be predicted. The molecule contains a substituted benzene (B151609) ring, which is the primary chromophore.
The anticipated electronic transitions in the UV-Vis region would be:
π → π* transitions: These transitions, characteristic of the aromatic ring, are expected to produce strong absorption bands. The presence of the methoxy (an auxochrome) and methyl sulfonate groups would likely cause a bathochromic (red) shift compared to unsubstituted benzene.
n → π* transitions: The non-bonding electrons on the oxygen atoms of the methoxy and sulfonate groups could undergo transitions to the anti-bonding π* orbitals of the aromatic ring. These transitions are typically weaker in intensity than π → π* transitions.
Without experimental data, the exact absorption maxima (λmax) and molar absorptivity (ε) for these transitions cannot be detailed.
Table 2: Predicted Electronic Transitions and Optical Data for this compound
| Transition Type | Predicted Wavelength Region (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | Data Not Available | Data Not Available |
No published UV-Vis spectral data is available to populate this table with specific values.
Computational Chemistry and Molecular Modeling Studies of Methyl 4 Methoxybenzenesulfonate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds. rsc.orgiaea.org For methyl 4-methoxybenzenesulfonate (B230329), DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G, the molecular geometry of methyl 4-methoxybenzenesulfonate would be adjusted to find the lowest energy conformation. scirp.orgresearchgate.net This process yields key structural parameters.
Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to infrared (IR) and Raman spectra. Comparing the calculated vibrational spectra with experimental data allows for confident assignment of specific vibrational modes, such as the stretching and bending of the S=O, C-O, and C-S bonds. nih.govsigmaaldrich.com
Table 1: Representative Vibrational Frequencies for a Substituted Benzenesulfonate (B1194179) Derivative. This table illustrates the type of data obtained from DFT calculations for compounds analogous to this compound.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric SO₂ Stretch | Sulfonyl | 1350-1380 |
| Symmetric SO₂ Stretch | Sulfonyl | 1170-1190 |
| C-O-C Asymmetric Stretch | Methoxy (B1213986) | 1240-1280 |
| C-S Stretch | Sulfonate | 700-800 |
| C-H Aromatic Stretch | Benzene (B151609) Ring | 3000-3100 |
Note: These are typical values for related structures and serve as an illustrative example.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would determine the energies of these orbitals. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical potential, hardness, and softness, providing a quantitative measure of the molecule's reactivity. nih.govresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound.
| Parameter | Definition | Hypothetical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.189 |
Note: These values are for illustrative purposes to show the output of a typical DFT calculation.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.
Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netmdpi.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy groups, highlighting these as sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring and methyl groups would show less negative or slightly positive potential.
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation could be used to study its behavior in a solution, such as its interaction with water or organic solvents. mdpi.com These simulations can reveal how the molecule solvates, its conformational flexibility, and how it interacts with other molecules at an interface. researchgate.netpku.edu.cnaip.org Such studies are particularly useful for understanding the behavior of related sulfonate compounds, like surfactants, at oil-water interfaces. researchgate.net The simulation tracks trajectories, velocities, and forces, providing a detailed view of intermolecular interactions, including hydrogen bonding and van der Waals forces. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govwalisongo.ac.id
While no specific QSAR models for this compound were found, the methodology is widely applied to derivatives of sulfonamides and sulfonic acids. nih.govmdpi.com In a typical QSAR study, a set of related compounds with known activities (e.g., enzyme inhibition) is used. nih.govnih.gov
For each compound, a set of "descriptors" is calculated. These can include electronic properties (from DFT), steric parameters, and hydrophobic values. A mathematical model is then developed using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. frontiersin.org
Such a model for sulfonate derivatives could predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. The model's predictive power is evaluated using cross-validation techniques and by testing it on an external set of compounds. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide |
| 2-Nitro-4-methylanilinium benzenesulfonate |
| 4-Methoxybenzaldehyde |
| Branched-alkyl benzene sulfonates |
| Methyl ester sulfonates |
| Sulfa drugs |
Exploration of Descriptors Related to the 4-Methoxybenzenesulfonate Moiety
In the realm of computational chemistry and molecular modeling, descriptors serve as numerical representations of a molecule's chemical and physical characteristics. These descriptors are pivotal in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which aim to predict the biological activity or properties of chemical compounds. For the 4-methoxybenzenesulfonate moiety, a variety of descriptors can be computationally derived to characterize its electronic, steric, and lipophilic nature, which in turn govern its reactivity and interactions with other molecules.
The electronic properties of the 4-methoxybenzenesulfonate moiety are significantly influenced by the interplay between the electron-withdrawing sulfonate group (-SO₃⁻) and the electron-donating methoxy group (-OCH₃). Descriptors such as the Hammett constants (σ) for the para-substituents can provide a quantitative measure of their electron-donating or -withdrawing effects. The methoxy group is known for its electron-donating character through resonance (mesomeric effect), while the sulfonate group is a strong electron-withdrawing group.
Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide a wealth of electronic descriptors. These include, but are not limited to, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, Mulliken and Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP). The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The MEP provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
A selection of theoretical molecular descriptors pertinent to the 4-methoxybenzenesulfonate moiety is presented in the interactive table below. These values are typically calculated using various computational chemistry software packages.
| Descriptor Class | Descriptor Name | Significance for 4-Methoxybenzenesulfonate Moiety |
| Electronic | Hammett Constant (σp) of -OCH₃ | Quantifies the strong electron-donating effect of the para-methoxy group. |
| Hammett Constant (σp) of -SO₃⁻ | Quantifies the strong electron-withdrawing nature of the sulfonate group. | |
| HOMO Energy | Indicates the susceptibility of the moiety to electrophilic attack. | |
| LUMO Energy | Indicates the susceptibility of the moiety to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the moiety. | |
| NBO Charge on Sulfur Atom | Provides insight into the electrophilicity of the sulfur center. | |
| Steric/Topological | Molar Refractivity | Relates to the volume and polarizability of the moiety. |
| van der Waals Volume | Represents the steric bulk of the moiety. | |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts the hydrophilicity/lipophilicity of the moiety. |
Computational Prediction of Reaction Pathways and Transition States in this compound Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify stable intermediates and, crucially, the high-energy transition states that connect reactants, intermediates, and products. This information is key to understanding reaction kinetics and selectivity.
Transformations of this compound, such as hydrolysis or reaction with nucleophiles, are of significant interest. Theoretical studies on analogous sulfonate esters have been instrumental in mapping out the plausible reaction pathways.
One of the most debated aspects of sulfonate ester reactivity is the mechanism of hydrolysis. Computational studies on the alkaline hydrolysis of arylsulfonates have explored both concerted (Sₙ2-like) and stepwise (addition-elimination) mechanisms. In a concerted mechanism, the nucleophile (e.g., hydroxide (B78521) ion) attacks the sulfur atom with simultaneous cleavage of the S-O bond to the leaving group (the methoxy group in this case), all occurring in a single step through one transition state. In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a pentacoordinate intermediate, which then breaks down in a second step to release the leaving group. DFT calculations on similar systems have suggested that the mechanism can be dependent on the nature of the leaving group and the reaction conditions, with some studies favoring a concerted pathway.
Another important transformation is the esterification of a sulfonic acid with an alcohol to form the sulfonate ester. A DFT study on the reaction of benzenesulfonic acid with methanol (B129727) has explored several possible mechanisms. nih.gov The study indicated that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. nih.gov Instead, Sₙ1 and Sₙ2 pathways were found to be more plausible. nih.gov The Sₙ1 pathway would involve the formation of a sulfonylium cation intermediate, while the Sₙ2 pathway would involve the protonated alcohol acting as the alkylating agent. nih.gov
For this compound, computational modeling could predict the transition state structures and activation energies for these potential transformations. For instance, in a hypothetical Sₙ2 reaction with a nucleophile, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the outgoing methoxy group in the axial positions.
The table below summarizes the key characteristics of predicted transition states for plausible transformations of this compound, based on computational studies of related sulfonate esters.
| Transformation | Proposed Mechanism | Key Features of the Predicted Transition State |
| Alkaline Hydrolysis | Concerted (Sₙ2-like) | Trigonal bipyramidal geometry at sulfur. The attacking hydroxide and the leaving methoxy group are in axial positions. Significant negative charge delocalization onto the sulfonate oxygen atoms. |
| Alkaline Hydrolysis | Stepwise (Addition-Elimination) | Two transition states. The first leads to a pentacoordinate sulfur intermediate. The second leads from this intermediate to the products. The geometries would involve the formation and cleavage of S-O bonds. |
| Reaction with a Nucleophile (e.g., Amine) | Sₙ2-like | Similar to concerted hydrolysis, with the amine as the incoming nucleophile. The N-S bond is forming while the S-OCH₃ bond is breaking. |
| Acid-Catalyzed Esterification (Reverse Reaction) | Sₙ1-like | Formation of a planar sulfonylium cation intermediate via its transition state. |
| Acid-Catalyzed Esterification (Reverse Reaction) | Sₙ2-like | The attacking methanol molecule is protonated. The transition state involves the transfer of the methyl group from the sulfonate to a molecule of methanol. |
Research Applications of Methyl 4 Methoxybenzenesulfonate and Its Derivatives
Role in the Design and Synthesis of Advanced Materials for Optical and Electronic Research
The structural features of methyl 4-methoxybenzenesulfonate (B230329) derivatives, particularly the presence of the benzenesulfonate (B1194179) group, make them valuable precursors in the development of sophisticated materials for optical and electronic research.
Development of Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) materials are the focus of significant research due to their potential in photonic technologies such as optical switching and high-density data storage. researchgate.net Derivatives of benzenesulfonate have been instrumental in the synthesis of novel organic NLO crystals.
One notable example is 4-methoxy benzaldehyde-N-methyl-4-stilbazolium tosylate (MBST), a salt synthesized from components including methyl p-toluene sulfonate and 4-methoxy benzaldehyde. Crystals of MBST, grown by slow evaporation, exhibit significant second-harmonic generation (SHG) efficiency, reported to be 17.2 times greater than that of urea, a standard reference material. The optical transparency of these crystals in the 440–1100 nm range makes them suitable for NLO applications.
Further research has produced the organic NLO salt crystal 4‐(4‐methoxystyryl)‐1‐methylpyridinium 4‐bromobenzenesulfonate (MOS‐BBS). This material demonstrates a large macroscopic optical nonlinearity and high thermal stability, with a phase transition temperature of 265°C. researchgate.net The specific arrangement of the cationic chromophores in a noncentrosymmetric crystal structure is key to maximizing the second-order optical nonlinearity. researchgate.net The investigation of such materials contributes to the design of new molecules with high molecular nonlinearities for advanced photonic applications.
Table 1: Properties of Benzenesulfonate-Related NLO Crystals
| Compound Name | Abbreviation | Key Properties | Reported NLO Efficiency | Source |
|---|---|---|---|---|
| 4-methoxy benzaldehyde-N-methyl-4-stilbazolium tosylate | MBST | Optically transparent (440-1100 nm) | 17.2 times greater than urea |
Integration into Polymer Chemistry Research for Functional Materials
Benzenesulfonate derivatives are integrated into polymers to create functional materials with tailored properties for specialized research applications. ontosight.aiontosight.ai The sulfonate group imparts unique characteristics, such as ion-exchange capabilities and hydrophilicity, which are leveraged in fields like chromatography and biomedical engineering. ontosight.aiontosight.ai
A key application is in the preparation of polymer monolithic columns for capillary electrochromatography. acs.org For instance, a polymer monolith, poly(VBS-co-TAT-co-AHM), was synthesized using sodium p-styrene sulfonate (a vinylated benzenesulfonate derivative) as a functional monomer. acs.org The incorporation of the benzenesulfonate group provides hydrophilic, π-π, and ion-exchange interactions, enabling the column to separate a wide variety of compounds with different polarities. acs.org
Furthermore, sulfonated polymers derived from ethenylbenzene and diethenylbenzene are used in water purification and have potential biomedical applications, such as in drug delivery systems and tissue engineering scaffolds, due to their ion-exchange properties and biocompatibility. ontosight.aiontosight.ai In polymer physics, the interactions between the benzenesulfonate groups of poly(sodium 4-styrenesulfonate) and aromatic counterions have been studied to understand the conformational changes and aggregation behavior of polymer chains in solution. mdpi.com These site-specific aromatic-aromatic interactions can alter the effective charge density of the polymer, leading to changes in chain folding and solution properties. mdpi.com
Application as Fluorescent Probes and Labels in Molecular and Biomolecular Research
The sulfonate group is a key functional moiety in the design of advanced fluorescent dyes and probes for molecular and biomolecular research. Its introduction into a fluorophore structure can significantly enhance water solubility and reduce non-specific binding, which are critical properties for biological imaging applications.
While methyl 4-methoxybenzenesulfonate itself is not a fluorescent probe, the principles of its chemical structure are applied in the synthesis of sophisticated fluorescent labels. The sulfonation of dye molecules is a widely used strategy to create bright, photostable, and cell-impermeable probes. For example, sulfonated rhodamine dyes have been developed for the exclusive labeling of cell surface proteins. nih.gov By linking these sulfonated dyes to substrates for self-labeling tags like SNAP-tag and Halo-tag, researchers can visualize the localization of surface membrane receptors with high specificity. nih.gov The sulfonate groups render the dyes impermeable to the cell membrane, ensuring that only extracellularly exposed tags are labeled. nih.gov
Similarly, sulfonated carbofluoresceins have been synthesized to act as voltage-sensitive fluorescent indicators. nsf.govnih.gov Sulfonation, in this context, serves to prevent the dye from converting to a non-fluorescent form, a common issue with carbofluorescein scaffolds. nsf.govnih.gov These modified dyes exhibit red-shifted excitation and emission profiles, allowing for their use alongside other common fluorophores like Green Fluorescent Protein (GFP). nsf.govnih.gov
The development of fluorescent probes for specific analytes also leverages related chemical structures. A probe for detecting 4-methylbenzenethiol (B89573) was developed using 4-(benzo[d]thiazol-2-yl)-3-methoxyphenol as the fluorophore. nih.gov Another study detailed an amino acid-based fluorescent probe for the sensitive detection of methylmercury (B97897) in aqueous solutions and living cells. nih.gov These examples underscore the importance of benzenoid structures with functional groups like methoxy (B1213986) and sulfonate in the rational design of probes for molecular research.
Precursor in the Research Synthesis of Complex Organic Molecules
This compound and related benzenesulfonyl compounds serve as versatile building blocks and intermediates in the synthesis of a wide array of complex organic molecules. The benzenesulfonate group is an excellent leaving group, making these compounds valuable reagents for substitution and coupling reactions.
Building Block for Complex Heterocycles and Derivatives
Heterocyclic compounds are central to medicinal chemistry and materials science. Benzenesulfonate derivatives are employed as starting materials for constructing these complex ring systems. A notable example is the synthesis of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. In this process, N-(benzenesulfonyl)cyanamide potassium salts react with various mercaptoheterocycles, such as 1-methyl-1H-imidazole-2-thiol and 4-methyl-4H-1,2,4-triazole-3-thiol, to yield complex hybrid molecules containing both benzenesulfonamide (B165840) and heterocyclic cores. nih.gov
The general utility of benzenesulfonyl chlorides as precursors is also well-established. They react with a variety of nucleophiles to introduce the benzenesulfonyl moiety, which can then direct further synthetic transformations or act as a key pharmacophore itself. The synthesis of various heterocyclic systems, including oxazepines, phenanthridines, and cinnolines, often involves multi-step sequences where benzenesulfonate-related intermediates could play a role in activating substrates for cyclization reactions. nih.gov The synthesis of specific building blocks, like 4-methoxy-2,3,5-trimethylpyridine (B21643) for gastric-acid inhibiting compounds, highlights the modular approach where precursors are assembled into more complex heterocyclic targets. nih.gov
Table 2: Examples of Heterocyclic Synthesis Involving Benzenesulfonate Derivatives
| Precursor/Reagent | Heterocyclic Product | Significance/Application | Source |
|---|---|---|---|
| N-(benzenesulfonyl)cyanamide potassium salts | N-[imino-(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide | Scaffold for potential anticancer agents | nih.gov |
| N-(benzenesulfonyl)cyanamide potassium salts | N-[imino-(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | Scaffold for potential anticancer agents | nih.gov |
Intermediate in Complex Natural Product and Analog Synthesis Research (e.g., phenylalanine)
In the multi-step synthesis of complex molecules, including natural product analogs and modified amino acids, benzenesulfonate derivatives serve critical roles, often as protecting groups or as activated intermediates. The tosylate group (a 4-methylbenzenesulfonate (B104242) ester), for instance, is a common protecting group for amines and alcohols and is an excellent leaving group for nucleophilic substitution reactions.
While a direct role for this compound as an intermediate in the de novo synthesis of phenylalanine is not prominently documented, the use of related protecting groups and synthetic strategies is central to the preparation of phenylalanine derivatives for peptide synthesis. For the synthesis of p-azido-L-phenylalanine peptides, the p-amino group of p-amino-L-phenylalanine is often protected with groups like Boc or Z. nih.gov In broader peptide synthesis, protecting groups are essential. For example, in a solution-phase synthesis of a cyclo[Arg-Gly-Asp-D-Phe-Lys] peptide, the tosyl (Ts) group was used to protect the guanidine (B92328) side chain of arginine. researchgate.net
The synthesis of β³-homophenylalanine derivatives has been achieved via Suzuki coupling reactions on protected 4-bromo-β³-homophenylalanine, showcasing the importance of activating the aromatic ring for carbon-carbon bond formation to create unnatural amino acid analogs. researchgate.net Similarly, novel benzyl-substituted (S)-phenylalanine derivatives have been synthesized as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), indicating the significance of modifying the phenylalanine scaffold for therapeutic applications. nih.gov These synthetic routes rely on the principles of protection and activation, where benzenesulfonate-type groups are a standard tool in the organic chemist's arsenal.
Utilization in Advanced Analytical Chemistry Methodologies
Derivatization Agent for Gas Chromatography–Mass Spectrometry (GC-MS) Analysis in Quantitative Research
In the realm of quantitative analytical chemistry, particularly in methodologies involving gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for analyzing compounds that are otherwise unsuitable for direct analysis. sigmaaldrich.com This process chemically modifies a compound to enhance its volatility, improve its thermal stability, and optimize its chromatographic behavior. sigmaaldrich.comweber.hu The primary goal of derivatization is to convert polar functional groups, such as hydroxyl, carboxyl, and amine groups, into less polar and more volatile derivatives, thus making them amenable to GC analysis. researchgate.net
This compound serves as a derivatization reagent, specifically as a methylating agent. Methylation is a common derivatization technique that introduces a methyl group to active hydrogen atoms present in the analyte molecule. This process is particularly useful for a wide range of compounds, including fatty acids, amino acids, and phenols. gcms.cz The addition of a methyl group can significantly increase the volatility of these compounds, allowing them to be vaporized at the temperatures used in a GC injection port without thermal degradation. youtube.com
The general process of derivatization involves reacting the analyte with the derivatizing agent, often in the presence of a catalyst and at a specific temperature and time, to ensure the reaction goes to completion. sigmaaldrich.com For example, a common procedure involves a two-step derivatization where methoximation is followed by silylation to analyze polar metabolites. nih.gov While silylation is a widely used technique, methylation with reagents like this compound offers an alternative for specific applications. The resulting derivatized compounds are then introduced into the GC-MS system for separation and quantification.
Table 1: Common Derivatization Techniques and Reagents for GC-MS
| Derivatization Technique | Reagent Type | Target Functional Groups | Resulting Derivative |
| Silylation | Silylating Agents (e.g., BSTFA, MSTFA) | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ethers, esters, amines, sulfides |
| Alkylation (Methylation) | Alkylating Agents (e.g., this compound) | -OH, -COOH, -NH2 | Methyl esters, ethers, amides |
| Acylation | Acylating Agents (e.g., TFAA, PFPA) | -OH, -NH2 | Fluoroacyl derivatives |
This table provides a summary of common derivatization techniques used in GC-MS analysis.
Application as Internal Standards in Trace Analysis Research
In trace analysis, which involves the quantification of substances present at very low concentrations, the use of an internal standard is a cornerstone for achieving accurate and reliable results. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known quantity to both the calibration standards and the unknown samples before sample preparation and analysis.
The primary function of an internal standard is to correct for the loss of analyte during sample processing and for variations in the instrumental response. By comparing the detector response of the analyte to that of the internal standard, any variations that occur during the analytical procedure can be compensated for, leading to improved precision and accuracy in quantitative analysis. nih.gov
This compound and its isotopically labeled analogs can be employed as internal standards in GC-MS based trace analysis. The ideal internal standard should have similar physicochemical properties to the analyte, including its extraction efficiency, derivatization reactivity, and chromatographic behavior. This ensures that the internal standard and the analyte are affected in the same way by any variations in the analytical method.
For instance, in a study analyzing methylsterols in biological samples, a structurally related compound, n-eicosanol, was used as an internal standard to quantify the individual methylsterols. nih.gov Similarly, when analyzing for a specific compound, an isotopically labeled version of that compound is often the best choice for an internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte.
The use of an internal standard is particularly crucial in complex matrices where matrix effects can significantly influence the analyte signal. By adding the internal standard at the beginning of the sample preparation process, it experiences the same matrix effects as the analyte, allowing for accurate correction.
Table 2: Key Characteristics of an Ideal Internal Standard for GC-MS Analysis
| Characteristic | Description |
| Chemical Similarity | Should have a similar chemical structure and functional groups to the analyte. |
| Not Present in Sample | Must not be naturally occurring in the samples being analyzed. |
| Chromatographic Resolution | Should be well-separated from the analyte and other sample components in the chromatogram. |
| Known Purity and Concentration | Must be available in a pure form so that a precise amount can be added to the samples. |
| Similar Response Factor | Ideally, the detector response to the internal standard and the analyte should be comparable. |
This table outlines the essential properties of a compound to be used as an effective internal standard in quantitative GC-MS research.
Advanced Research Directions and Future Perspectives for Methyl 4 Methoxybenzenesulfonate
Exploration of Novel Catalytic Methods for Esterification and Transesterification Reactions in Research
The synthesis of methyl 4-methoxybenzenesulfonate (B230329), traditionally achieved through esterification, is a focal point for the application of innovative catalytic technologies aimed at enhancing efficiency and sustainability. Current research is moving beyond conventional methods to explore a variety of advanced catalytic systems.
Solid Acid Catalysts: A significant area of investigation involves the use of heterogeneous solid acid catalysts to replace traditional homogeneous catalysts like sulfuric acid. manchester.ac.uk These solid catalysts, which can be based on materials like silica (B1680970) functionalized with sulfonic acid groups (SO3H), offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling, aligning with the principles of green chemistry. manchester.ac.uknih.gov For instance, research on TiFe2O4@SiO2–SO3H has demonstrated its effectiveness as a novel, green, and magnetic catalyst for esterification reactions, offering a glimpse into future possibilities for synthesizing sulfonate esters. nih.gov
Organocatalysis: The field of organocatalysis presents another promising frontier. N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for transesterification reactions. organic-chemistry.org Their strong basicity allows them to enhance the nucleophilicity of alcohols, facilitating their acylation by esters under mild conditions. organic-chemistry.org This approach could offer a metal-free alternative for the synthesis and modification of methyl 4-methoxybenzenesulfonate.
Transesterification: Transesterification, the process of exchanging the alkoxy group of an ester, is a key reaction for modifying esters and can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com Research into more efficient transesterification protocols, such as those using potassium phosphate (B84403) (K2HPO4) as a mild and effective catalyst, could enable the synthesis of a diverse range of 4-methoxybenzenesulfonate esters from the methyl ester precursor. organic-chemistry.org The reaction conditions for transesterification are a critical factor, with temperatures between 40-65°C being typical for many processes. psu.edu
Future research in this area will likely focus on developing catalysts with higher activity, selectivity, and longevity, as well as processes that operate under milder conditions with reduced environmental impact. The following table summarizes some novel catalytic approaches relevant to the synthesis of sulfonate esters.
| Catalyst Type | Example | Potential Advantages for this compound Synthesis |
| Heterogeneous Solid Acid | TiFe2O4@SiO2–SO3H nih.gov | Recyclable, reduced corrosion, environmentally friendly. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) organic-chemistry.org | Metal-free, mild reaction conditions. |
| Mild Inorganic Base | Potassium Phosphate (K2HPO4) organic-chemistry.org | Tolerance of various functional groups, mild conditions. |
Investigation of this compound in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound, with its aromatic ring, sulfonate group, and methoxy (B1213986) group, provides a rich platform for designing and constructing complex supramolecular assemblies. The principles of crystal engineering, which involve the rational design of crystal structures based on intermolecular interactions, are central to this endeavor.
While the specific crystal structure of this compound is not widely reported, studies on analogous sulfonamide and benzenesulfonate (B1194179) compounds offer valuable insights into its potential for supramolecular organization. nih.govnsf.gov These studies reveal that non-covalent interactions, such as hydrogen bonds (N-H···O, C-H···O) and π-π stacking interactions between aromatic rings, play a crucial role in the formation of one-, two-, and even three-dimensional networks in the solid state. nih.govnsf.gov
For instance, in the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a related compound, N—H⋯O hydrogen bonds lead to the formation of infinite chains, which are further linked into layers by C—H⋯π interactions. nih.gov It is conceivable that this compound, despite lacking the N-H donor, could form intricate networks through C-H···O interactions involving the methoxy and sulfonate oxygen atoms, as well as π-π stacking of the phenyl rings.
Future research directions in this area include:
Co-crystallization: Exploring the co-crystallization of this compound with other molecules (co-formers) to create novel crystalline materials with tailored properties. The selection of co-formers with complementary hydrogen bonding sites or aromatic systems could lead to the predictable assembly of desired supramolecular architectures.
Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of this compound. Each polymorph can have distinct physical properties, and identifying and controlling polymorphism is crucial for applications in pharmaceuticals and materials science.
Functional Supramolecular Materials: Designing supramolecular assemblies based on this compound that exhibit interesting properties, such as luminescence or nonlinear optical activity. The incorporation of photoactive metal complexes within these assemblies is another avenue for creating functional materials. rsc.org
The table below outlines key intermolecular interactions that could be exploited in the crystal engineering of this compound.
| Interaction Type | Potential Functional Groups Involved | Resulting Supramolecular Motif |
| C-H···O Hydrogen Bonds | Methyl/Aromatic C-H donors and Sulfonate/Methoxy O acceptors | Chains, layers, or 3D networks |
| π-π Stacking | Phenyl rings | Columnar or herringbone packing |
| Halogen Bonding | (If halogenated derivatives are used) | Directional and specific interactions for crystal design |
Application in Asymmetric Synthesis and Chiral Catalyst Design Research
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. While this compound is not itself chiral, its benzenesulfonate framework is a key component in a growing number of chiral Brønsted acid catalysts. nih.govacs.org
Research has demonstrated that by incorporating chirality into the structure of sulfonic acids, highly effective catalysts for a range of enantioselective transformations can be created. nih.govacs.orgresearchgate.net This is often achieved by using chiral backbones, such as BINOL or [2.2]paracyclophane, to which the sulfonic acid moiety is attached. nih.gov The resulting catalysts possess a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
Future research in this domain could explore the following avenues:
Novel Chiral Scaffolds: Designing and synthesizing new chiral ligands that incorporate the 4-methoxybenzenesulfonate unit. The electronic properties of the methoxy group could influence the acidity and catalytic activity of the resulting sulfonic acid catalyst.
Co-catalysis Systems: Investigating the use of chiral sulfinamides in combination with achiral sulfonic acids, potentially including 4-methoxybenzenesulfonic acid, as a co-catalyst system for enantioselective protonation and other reactions. nih.gov
Application in Novel Reactions: Expanding the application of chiral sulfonic acid catalysts derived from or related to 4-methoxybenzenesulfonic acid to new types of asymmetric transformations, such as cycloadditions, rearrangements, and C-H functionalization reactions.
The development of such catalysts is often a process of systematic variation of the catalyst structure to achieve high enantioselectivity. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research and Materials Discovery
Predictive Modeling of Reactions: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions. researchgate.net For instance, AI models have been successfully used to predict the yield of methyl ester sulfonate synthesis by optimizing parameters such as temperature and reaction time. researchgate.net A similar approach could be applied to the esterification or transesterification reactions used to produce this compound, reducing the need for extensive empirical screening of reaction conditions.
Data Mining and Analysis: AI can be used to extract valuable information from the vast body of scientific literature, identifying trends and correlations that might not be apparent to human researchers. mdpi.com This could help in identifying new potential applications for this compound and its derivatives.
The table below highlights some applications of AI and machine learning in chemical research relevant to this compound.
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
| Reaction Optimization | Artificial Neural Networks (ANN), Random Forest researchgate.netnih.gov | Prediction of optimal synthesis conditions, leading to higher yields and reduced waste. |
| Materials Design | Generative Adversarial Networks (GANs), Graph Neural Networks (GNNs) eurekalert.org | Design of novel sulfonate-based materials with tailored properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models nih.gov | Prediction of the biological or physical properties of new derivatives. |
| Literature Analysis | Natural Language Processing (NLP) | Uncovering new research directions and applications from existing data. |
The continued development of more sophisticated AI and ML models, coupled with the generation of high-quality experimental data, will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound and related compounds.
Q & A
Q. What are the common synthetic routes for methyl 4-methoxybenzenesulfonate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 4-methoxybenzenesulfonyl chloride with methanol or methylating agents under basic conditions. For example:
- Procedure : Reflux 4-methoxybenzenesulfonyl chloride with methanol in the presence of a base (e.g., K₂CO₃) in ethyl acetate for 5 hours. Post-reaction, extract with organic solvents and recrystallize for purification .
- Yield Optimization : Base selection (e.g., K₂CO₃ vs. triethylamine) and solvent polarity significantly affect yields. For instance, using K₂CO₃ in ethyl acetate yielded 71% in a related sulfonate ester synthesis .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR : ¹H NMR reveals aromatic protons (δ 7.17–7.81 ppm for benzene rings) and methoxy groups (δ ~3.87 ppm). ¹³C NMR confirms sulfonate and ester carbonyl signals (δ 164–162 ppm) .
- IR : Peaks at 1369 cm⁻¹ and 1152 cm⁻¹ correspond to S=O stretching in sulfonate groups .
- HRMS : Exact mass (e.g., m/z 412.0967 for a derivative) validates molecular formula .
Q. How does the sulfonate group in this compound influence its physicochemical properties and reactivity?
The sulfonate group enhances water solubility and stabilizes negative charges, enabling:
- Hydrogen bonding : Critical in crystal packing (e.g., 2D hydrogen-bonded networks in ammonium 4-methoxybenzenesulfonate) .
- Biological interactions : Acts as a polar moiety in drug design, improving target binding (e.g., antitubercular derivatives) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how are they addressed?
- Data Collection : Use SHELX programs for refinement. For example, SHELXL refines structures against high-resolution data (R factor < 0.05) .
- Packing Analysis : Weak interactions (e.g., C–H⋯O bonds) often dominate. In 4-methyl-2-oxo-2H-chromen-7-yl derivatives, dihedral angles (54.6°) between aromatic rings prevent π-π stacking, necessitating hydrogen-bonding analysis .
Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns or crystal packing of sulfonate esters?
- Case Study : Ammonium 4-methoxybenzenesulfonate shows hydrophilic/hydrophobic segregation, with NH₄⁺ and SO₃⁻ forming 2D sheets. However, conflicting reports on π-π interactions (absent here due to 37° dihedral angles ) vs. other sulfonates highlight the need for:
Q. What methodologies optimize reaction conditions for synthesizing this compound derivatives with high enantiopurity?
Q. How do supramolecular interactions of this compound derivatives impact their applications in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
